2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile
Overview
Description
The compound “2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile” is a complex organic molecule that contains a benzenecarbonitrile group, a cyano group, and a chlorophenyl group . The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzenecarbonitrile core, with a fluorine atom at the 6-position. At the 2-position, there is a (4-chlorophenyl)(cyano)methyl group . The exact 3D structure and conformation would depend on the specific spatial arrangement of these groups, which can’t be determined without experimental data such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Synthesis of Fluoronitrobenzenesulfonyl Chlorides
Research has demonstrated methods for synthesizing fluoronitrobenzenesulfonyl chlorides, which are valuable intermediates in preparing various pesticides. One approach involves the chlorosulfonation of chlorofluoronitrobenzene, offering an alternative route to expensive precursors. This method uses the Schiemann reaction, oxychlorination, and nitration, starting from dichloronitrobenzene derivatives (Xiao-hua Du et al., 2005).
Synthesis of Fluorobromobiphenyl
Another study outlines a practical synthesis for 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory drugs. The method avoids the use of expensive palladium and toxic phenylboronic acid, relying instead on diazotization and coupling reactions, demonstrating an efficient and scalable approach (Yanan Qiu et al., 2009).
Preparation of CH Acid Salts
The interaction of malonic acid esters and malononitriles with trinitrohalobenzenes in the presence of triethylamine has been explored, yielding stable crystalline triethylammonium salts. These salts represent derivatives of 2,4,6-trinitrophenylmalonic acid, highlighting a method for producing brightly colored crystalline compounds with potential applications in material science and organic synthesis (Y. Gololobov et al., 2011).
18F-Labelled Vorozole Analogues
In the field of medical imaging, the development of 18F-labelled vorozole analogues has been reported for use as PET tracers for aromatase. This work involves novel one- and two-step syntheses for labelling, offering insights into the potential application of these compounds in studying enzyme activity in vivo (M. Erlandsson et al., 2008).
Oxidation of Methyl Dihydropyridine Derivatives
The oxidation of sulfur atoms in specific methyl dihydropyridine derivatives has been achieved, leading to compounds with potential pharmacological applications. This study provides a methodological basis for producing sulfinyl derivatives, contributing to the development of novel therapeutic agents (L. Krasnova et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(4-chlorophenyl)-cyanomethyl]-6-fluorobenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN2/c16-11-6-4-10(5-7-11)13(8-18)12-2-1-3-15(17)14(12)9-19/h1-7,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQXTEPFWJUPII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C(C#N)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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